molecular formula C22H28N4S3 B12916457 2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine CAS No. 129224-86-8

2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine

Cat. No.: B12916457
CAS No.: 129224-86-8
M. Wt: 444.7 g/mol
InChI Key: RKFHFYNMFSADFC-UHFFFAOYSA-N
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Description

2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiophene ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a thiophene derivative and a suitable amine.

    Thioether Formation:

    Final Coupling: The final step involves coupling the pyrimidine-thioether intermediate with a phenylthiol derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiophene ring, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with appropriate ligands and solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine or thiophene derivatives.

    Substitution: Various substituted pyrimidine or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(phenyl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine
  • 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(pyridin-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine

Uniqueness

The uniqueness of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine lies in its combination of a pyrimidine ring, a thiophene ring, and a dimethylamino group This specific arrangement of functional groups imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

CAS No.

129224-86-8

Molecular Formula

C22H28N4S3

Molecular Weight

444.7 g/mol

IUPAC Name

2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C22H28N4S3/c1-25(2)10-13-27-18-8-5-7-17(15-18)19-16-20(21-9-6-12-28-21)24-22(23-19)29-14-11-26(3)4/h5-9,12,15-16H,10-11,13-14H2,1-4H3

InChI Key

RKFHFYNMFSADFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3

Origin of Product

United States

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